LP99 -

LP99

Catalog Number: EVT-273845
CAS Number:
Molecular Formula: C26H30ClN3O4S
Molecular Weight: 516.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LP99 is a potent inhibitor of the bromodomain containing proteins BRD7 and BRD9 that binds with Kd values of 99 and 909 nM, respectively, as determined by isothermal titration calorimetry. It is selective for BRD7/9 over a panel of 48 BRDs at concentrations up to 10 µM determined using differential scanning fluorimetry. It inhibits BRD7 interactions with histones H3.3 and H4 with IC50 values of 3.7 and 3.3 µM, respectively, in a bioluminescence resonance energy transfer (BRET) assay in HEK293 cells. Similarly, it inhibits BRD9 from interacting with H3.3 and H4 with IC50 values of 5.1 and 6.2 µM, respectively. It also decreases the level of IL-6 secreted from LPS-stimulated THP-1 cells. See the Structural Genomics Consortium (SGC) website for more information.
LP99 is the First Selective BRD7/9 Bromodomain Inhibitor. LP99 is a potent binder to BRD9 with a KD = 99 nM as shown by ITC and was found to bind to the family member BRD7 with 10 fold lower affinity. LP99 was shown to inhibit the association of BRD7 and BRD9 to acetylated histones in vitro and in cells. Moreover, LP99 was used to demonstrate that BRD7/9 plays a role in regulating pro-inflammatory cytokine secretion.

Intermediate D: tert-Butyl (2S,3R)-3-((4-chlorophenyl)(nitro)methyl)-2-((1,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)carbamoyl)-6-oxopiperidine-1-carboxylate

Compound Description: Intermediate D is a key precursor in the enantioselective synthesis of LP99. [] It features a nitro group instead of the sulfonamide present in LP99. []

Relevance: This intermediate highlights the synthetic route to LP99 and the importance of the organocatalytic asymmetric nitro-Mannich reaction in establishing the desired stereochemistry. [] The nitro group in this intermediate is later reduced and modified to introduce the sulfonamide moiety found in LP99. []

Intermediate E: (2R,3S)-3-((4-Chlorophenyl)(nitro)methyl)-1-(1,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)piperidine-2,6-dione

Compound Description: Intermediate E is derived from Intermediate D through a deprotection and cyclization reaction. [] It retains the nitro group and features a lactam ring, key structural elements for eventual transformation into LP99. []

Relevance: Intermediate E demonstrates a critical step toward LP99, showcasing the construction of the core piperidine-2,6-dione scaffold. [] This intermediate undergoes further modifications, including nitro group reduction and sulfonamide introduction, to arrive at LP99. []

Intermediate I: (R)-4-chloro-N-((2R,3S)-2-(4-chlorophenyl)-6-oxo-1-(1,4,5-trimethyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-3-yl)-3-methoxybenzamide

Compound Description: While not directly in the synthetic pathway of LP99, Intermediate I shares a similar core structure and undergoes a comparable copper-catalyzed Goldberg reaction, highlighting the versatility of this synthetic approach. []

Relevance: Intermediate I demonstrates the applicability of a shared synthetic strategy (copper-catalyzed Goldberg reaction) in constructing the N-aryl lactam motif, crucial for the final structure of both this compound and the target compound, LP99. [] Despite the shared synthetic step, this compound features structural differences from LP99, particularly in the aryl group linked to the lactam nitrogen.

Source and Classification

LP99 is classified as an epigenetic probe due to its role in inhibiting protein interactions related to chromatin dynamics. It is primarily utilized in research focused on cancer biology and inflammation, particularly in studies examining the regulation of pro-inflammatory cytokines . The compound’s development was guided by structure-based drug design principles, leveraging biophysical methods to optimize its efficacy and selectivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of LP99 involves a complex series of chemical reactions that include a nitro-Mannich reaction followed by lactamization. The synthetic route emphasizes controlling reaction conditions to achieve high yields and purity. Key steps in the synthesis process typically include:

  1. Formation of the quinolone core: This involves initial reactions that build the fused lactam structure.
  2. Introduction of the piperidine moiety: A critical step that contributes to the compound's binding specificity.
  3. Final modifications: These include adding functional groups that enhance solubility and biological activity.
Molecular Structure Analysis

Structure and Data

LP99 features a complex molecular architecture characterized by multiple functional groups, including a sulfonamide group, which is essential for its biological activity. The molecular formula is C26_{26}H30_{30}ClN3_3O4_4S, with a molecular weight of approximately 516.05 g/mol.

Key Structural Features:

  • Chiral centers: The (2R,3S) configuration is crucial for its activity against BRD9, while the (2S,3R) enantiomer is inactive.
  • Binding pocket interactions: The compound binds competitively to the acetylated lysine binding sites of BRD7 and BRD9, disrupting their interaction with chromatin .
Chemical Reactions Analysis

Reactions and Technical Details

LP99 exhibits specific reactivity patterns that are instrumental in its function as an inhibitor. Notably:

  • Competitive inhibition: LP99 competes with acetylated histones for binding to BRD7 and BRD9, effectively blocking their recruitment to chromatin.
  • Biochemical assays: Techniques such as isothermal titration calorimetry (ITC) have been employed to characterize the binding interactions quantitatively, revealing enthalpic contributions to binding .
Mechanism of Action

Process and Data

The mechanism of action for LP99 involves several key processes:

  1. Inhibition of bromodomain interaction: By binding to BRD7 and BRD9, LP99 prevents these proteins from associating with acetylated histones.
  2. Alteration of gene expression: This inhibition disrupts transcriptional complexes necessary for gene activation, leading to changes in cellular responses such as cytokine secretion.
  3. Experimental validation: Studies using fluorescence recovery after photo-bleaching (FRAP) assays demonstrate that LP99 affects the dynamics of BRD9 in living cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

LP99 possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions; recommended storage at -20°C.
  • Purity: Typically ≥98% as verified by high-performance liquid chromatography (HPLC) .

These properties make LP99 suitable for various laboratory applications.

Applications

Scientific Uses

LP99 serves as a valuable tool in multiple areas of scientific research:

  • Cancer research: Its ability to inhibit BRD7 and BRD9 makes it relevant in studies investigating tumor growth mechanisms.
  • Inflammation studies: LP99 has been shown to reduce interleukin-6 secretion from stimulated immune cells, indicating potential therapeutic applications in inflammatory diseases .
  • Epigenetic regulation: As an epigenetic probe, it aids researchers in understanding the roles of bromodomain-containing proteins in chromatin dynamics and gene expression regulation.

Properties

Product Name

LP99

IUPAC Name

N-[(2R,3S)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide

Molecular Formula

C26H30ClN3O4S

Molecular Weight

516.1 g/mol

InChI

InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m0/s1

InChI Key

LVDRREOUMKACNJ-BKMJKUGQSA-N

SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C

Solubility

Soluble in DMSO, not in water

Synonyms

LP99; LP-99; LP 99.

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C

Isomeric SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@@H]([C@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.